molecular formula C9H11ClN4O B14239174 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-49-9

6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14239174
CAS No.: 596825-49-9
M. Wt: 226.66 g/mol
InChI Key: XCQYPKGYOUBHBF-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a chloro group at the 6th position and a 3-methoxypropyl group at the 3rd position on the triazolopyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Substitution Reactions: The methoxypropyl group can participate in substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the compound.

Scientific Research Applications

6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

596825-49-9

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-3-(3-methoxypropyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C9H11ClN4O/c1-15-6-2-3-8-11-12-9-5-4-7(10)13-14(8)9/h4-5H,2-3,6H2,1H3

InChI Key

XCQYPKGYOUBHBF-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=NN=C2N1N=C(C=C2)Cl

Origin of Product

United States

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